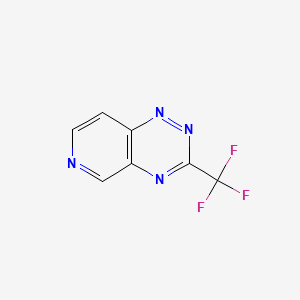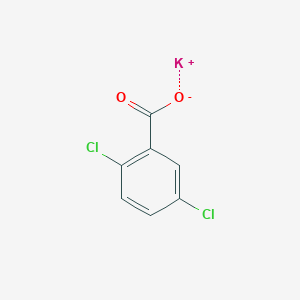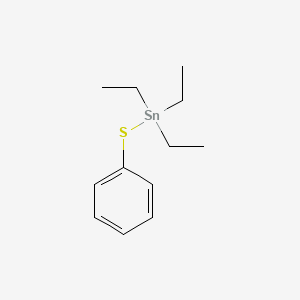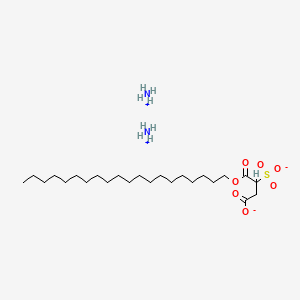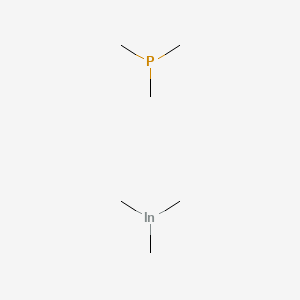
Trimethyl(trimethylphosphine)indium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(trimethylphosphine)indium is an organometallic compound with the chemical formula In(CH₃)₃(P(CH₃)₃). This compound is notable for its use in various chemical reactions and its role as a ligand in coordination chemistry. It is a colorless, pyrophoric solid that reacts readily with air and moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethyl(trimethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylphosphine and methyl lithium. The reaction typically proceeds as follows:
InCl3+3LiCH3+P(CH3)3→In(CH3)3(P(CH3)3)+3LiCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with air or moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming indium oxides and phosphine oxides.
Substitution: This compound can participate in substitution reactions where the methyl groups or the trimethylphosphine ligand are replaced by other ligands.
Complexation: It forms complexes with various transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halides or other nucleophiles.
Complexation: Transition metal salts or complexes.
Major Products:
Oxidation: Indium oxides and phosphine oxides.
Substitution: Various substituted indium compounds.
Complexation: Metal-indium complexes.
Applications De Recherche Scientifique
Chemistry: Trimethyl(trimethylphosphine)indium is used as a precursor in the synthesis of indium-containing compounds. It is also employed as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and complexes are studied for potential use in imaging and therapeutic applications.
Industry: In the semiconductor industry, this compound is used in the deposition of indium-containing thin films. It is also utilized in catalysis and material science research.
Mécanisme D'action
The mechanism of action of trimethyl(trimethylphosphine)indium involves its ability to act as a ligand, forming complexes with transition metals. The trimethylphosphine ligand donates electron density to the metal center, stabilizing the complex and facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
Trimethylindium (In(CH₃)₃): A similar organoindium compound but without the trimethylphosphine ligand.
Trimethylphosphine (P(CH₃)₃): A ligand used in coordination chemistry, similar to the ligand in trimethyl(trimethylphosphine)indium.
Uniqueness: this compound is unique due to the presence of both trimethylindium and trimethylphosphine components. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components.
Propriétés
Numéro CAS |
51341-34-5 |
|---|---|
Formule moléculaire |
C6H18InP |
Poids moléculaire |
236.00 g/mol |
Nom IUPAC |
trimethylindigane;trimethylphosphane |
InChI |
InChI=1S/C3H9P.3CH3.In/c1-4(2)3;;;;/h1-3H3;3*1H3; |
Clé InChI |
BSRUTWLOBPCVAB-UHFFFAOYSA-N |
SMILES canonique |
CP(C)C.C[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


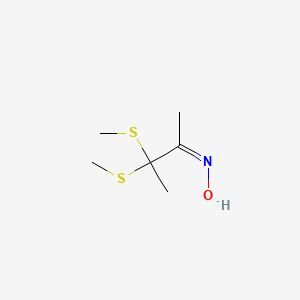
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)



